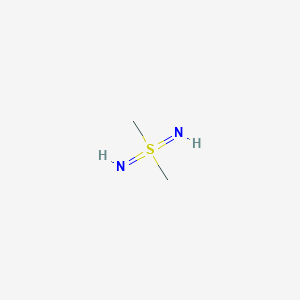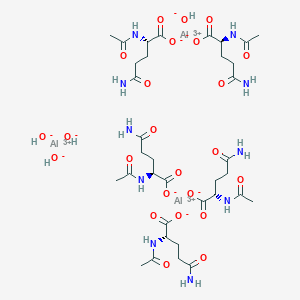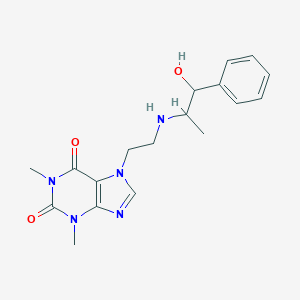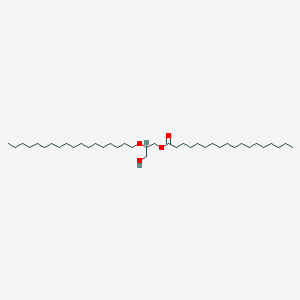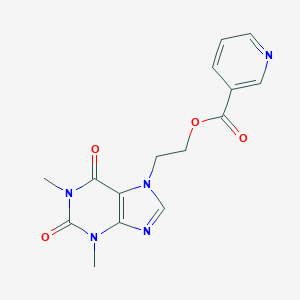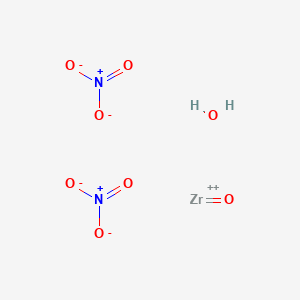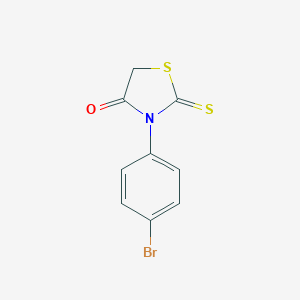
Rhodanine, 3-(p-bromophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rhodanine, 3-(p-bromophenyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized through different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
Mecanismo De Acción
The mechanism of action of Rhodanine, 3-(p-bromophenyl)- is not fully understood, but it is believed to involve the inhibition of various enzymes, including tyrosinase, acetylcholinesterase, and xanthine oxidase. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Efectos Bioquímicos Y Fisiológicos
Rhodanine, 3-(p-bromophenyl)- has been shown to exhibit various biochemical and physiological effects, including the inhibition of tyrosinase, acetylcholinesterase, and xanthine oxidase. Additionally, this compound has been shown to induce apoptosis in cancer cells and exhibit antitumor, antifungal, and antimicrobial activities. Rhodanine, 3-(p-bromophenyl)- has also been studied for its potential use as a diagnostic tool in the detection of various diseases, including cancer and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Rhodanine, 3-(p-bromophenyl)- has several advantages for laboratory experiments, including its high yield of synthesis and its potential use as an anticancer agent and diagnostic tool. However, this compound also has some limitations for laboratory experiments, including its limited solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for the study of Rhodanine, 3-(p-bromophenyl)-, including the development of new synthesis methods, the identification of its complete mechanism of action, and the exploration of its potential use as a diagnostic tool in the detection of various diseases. Additionally, further studies are needed to determine the potential toxicity and side effects of this compound and its derivatives.
Conclusion:
In conclusion, Rhodanine, 3-(p-bromophenyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized through different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. Further studies are needed to determine the full potential of Rhodanine, 3-(p-bromophenyl)- and its derivatives in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Métodos De Síntesis
Rhodanine, 3-(p-bromophenyl)- can be synthesized through different methods, including the reaction of 3-(p-bromophenyl) propionic acid with thiosemicarbazide under acidic conditions. The reaction leads to the formation of Rhodanine, 3-(p-bromophenyl)- with a yield of up to 90%. Other methods of synthesis include the reaction of 3-(p-bromophenyl) propionic acid with thiosemicarbazone and the reaction of 3-(p-bromophenyl) propionic acid with thiosemicarbazide in the presence of a catalyst.
Aplicaciones Científicas De Investigación
Rhodanine, 3-(p-bromophenyl)- has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit antitumor, antifungal, and antimicrobial activities. It has also been studied for its potential use as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. Additionally, Rhodanine, 3-(p-bromophenyl)- has been studied for its potential use as a diagnostic tool in the detection of various diseases, including cancer and Alzheimer's disease.
Propiedades
Número CAS |
10574-70-6 |
|---|---|
Nombre del producto |
Rhodanine, 3-(p-bromophenyl)- |
Fórmula molecular |
C9H6BrNOS2 |
Peso molecular |
288.2 g/mol |
Nombre IUPAC |
3-(4-bromophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C9H6BrNOS2/c10-6-1-3-7(4-2-6)11-8(12)5-14-9(11)13/h1-4H,5H2 |
Clave InChI |
SQELHPVHPKNYGI-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(C(=S)S1)C2=CC=C(C=C2)Br |
SMILES canónico |
C1C(=O)N(C(=S)S1)C2=CC=C(C=C2)Br |
Otros números CAS |
10574-70-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



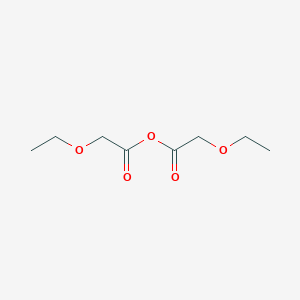
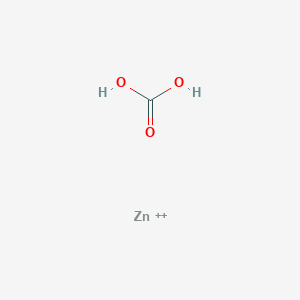
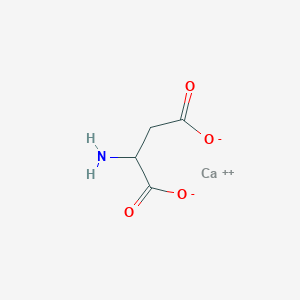

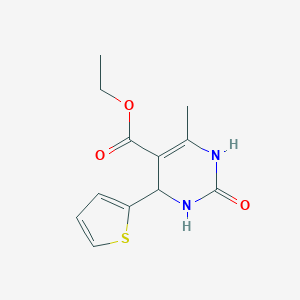
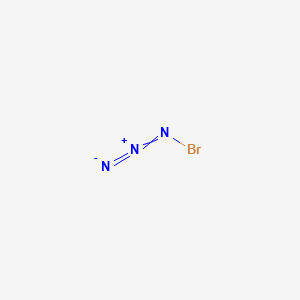
![6-(2-Diethylaminoethylamino)-2,4,9-(trimethyl)thiochromeno[2,3-b]pyridin-5-one](/img/structure/B87529.png)
